molecular formula C18H25N3OS B14345031 N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide CAS No. 105602-33-3

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide

Cat. No.: B14345031
CAS No.: 105602-33-3
M. Wt: 331.5 g/mol
InChI Key: NIUHCKYQXWAFBV-UHFFFAOYSA-N
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Description

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl and phenyl group, and a glycinamide moiety with dipropyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reactions: The methyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Glycinamide Moiety: The glycinamide moiety is synthesized by reacting glycine derivatives with appropriate alkylating agents.

    Final Coupling: The thiazole ring and glycinamide moiety are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and glycinamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole and glycinamide derivatives.

Scientific Research Applications

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The glycinamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole structure.

Uniqueness

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide is unique due to its specific substitutions on the thiazole ring and the presence of a dipropylglycinamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

105602-33-3

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

2-(dipropylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H25N3OS/c1-4-11-21(12-5-2)13-16(22)19-18-20-17(14(3)23-18)15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,19,20,22)

InChI Key

NIUHCKYQXWAFBV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2

Origin of Product

United States

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